molecular formula C18H21O4P B14394114 Diethyl [(3-benzoylphenyl)methyl]phosphonate CAS No. 89765-35-5

Diethyl [(3-benzoylphenyl)methyl]phosphonate

Cat. No.: B14394114
CAS No.: 89765-35-5
M. Wt: 332.3 g/mol
InChI Key: HCALZZVACVIGCG-UHFFFAOYSA-N
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Description

Diethyl [(3-benzoylphenyl)methyl]phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(3-benzoylphenyl)methyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction proceeds smoothly and tolerates various functionalities, making it suitable for the synthesis of pharmaceutically relevant compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using efficient catalysts and optimized reaction conditions. For example, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can deliver high yields within a short reaction time . This method can be easily adapted for large-scale preparations.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(3-benzoylphenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as halides for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzyl derivatives.

Scientific Research Applications

Diethyl [(3-benzoylphenyl)methyl]phosphonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl [(3-benzoylphenyl)methyl]phosphonate include:

Uniqueness

This compound is unique due to its specific benzoylphenylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.

Properties

CAS No.

89765-35-5

Molecular Formula

C18H21O4P

Molecular Weight

332.3 g/mol

IUPAC Name

[3-(diethoxyphosphorylmethyl)phenyl]-phenylmethanone

InChI

InChI=1S/C18H21O4P/c1-3-21-23(20,22-4-2)14-15-9-8-12-17(13-15)18(19)16-10-6-5-7-11-16/h5-13H,3-4,14H2,1-2H3

InChI Key

HCALZZVACVIGCG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2)OCC

Origin of Product

United States

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